KX2-361

Catalog No.
S548108
CAS No.
897016-26-1
M.F
C24H24FN3O2
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX2-361

CAS Number

897016-26-1

Product Name

KX2-361

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[5-(4-morpholin-4-ylphenyl)pyridin-2-yl]acetamide

Molecular Formula

C24H24FN3O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C24H24FN3O2/c25-21-3-1-2-18(14-21)16-27-24(29)15-22-7-4-20(17-26-22)19-5-8-23(9-6-19)28-10-12-30-13-11-28/h1-9,14,17H,10-13,15-16H2,(H,27,29)

InChI Key

CMKKPJNMYLOUCE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

KX2-361, N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl) acetamide dihydrochloride

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F

Description

The exact mass of the compound N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide is 405.1853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KX2-361 is a novel small molecule compound known for its dual inhibitory activity against Src kinase and tubulin polymerization. It belongs to a class of compounds that have shown potential in cancer treatment due to their ability to disrupt critical cellular processes involved in tumor growth and survival. KX2-361 is characterized by its lipophilic nature and good oral bioavailability, making it an attractive candidate for therapeutic applications in oncology .

KX2-361 functions primarily through two significant mechanisms:

  • Src Kinase Inhibition: KX2-361 inhibits Src kinase, a non-receptor tyrosine kinase involved in various signaling pathways that regulate cell proliferation, survival, and migration. This inhibition is crucial as aberrant Src activity is often associated with cancer progression.
  • Tubulin Polymerization Inhibition: The compound also interferes with tubulin polymerization, which is essential for microtubule formation and stability. By disrupting this process, KX2-361 can induce cell cycle arrest and apoptosis in cancer cells .

These dual actions contribute to its efficacy against various tumor types.

KX2-361 has demonstrated significant biological activity in preclinical studies:

  • Antitumor Efficacy: It has been shown to prolong survival in mouse models of gliomas, indicating its potential effectiveness against aggressive brain tumors .
  • Cytotoxicity: The compound exhibits high cytotoxicity against various solid and liquid tumor cell lines, which is attributed to its dual mechanism of action .
  • Neuroprotective Effects: Interestingly, KX2-361 has also been found to inhibit the cleavage of SNAP-25 by botulinum toxin A, suggesting potential applications beyond oncology, including neuroprotection .

The synthesis of KX2-361 typically involves the following steps:

  • Preparation of Intermediates: Starting materials such as N-acetylglycine or hippuric acid are reacted with appropriate aldehydes to form oxazolone intermediates.
  • Cyclo-condensation: These intermediates undergo cyclo-condensation with specific amines (e.g., 4-amino-N-benzylphenyl acetamide) in dry pyridine or acetonitrile to yield the final product .

This method allows for the efficient production of KX2-361 while maintaining high purity and yield.

KX2-361 holds promise for various applications:

  • Cancer Treatment: Given its dual inhibitory effects on Src kinase and tubulin polymerization, it is being explored as a therapeutic agent for different cancers, particularly those resistant to conventional therapies.
  • Neurological Disorders: Its ability to inhibit botulinum toxin activity opens avenues for research into treatments for conditions caused by neurotoxic agents .

Studies have shown that KX2-361 interacts selectively with Src kinases and tubulin without significantly affecting other kinases at similar concentrations. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The compound’s interactions have been characterized using various biochemical assays that assess its potency and specificity against different targets .

KX2-361 is part of a broader family of compounds that exhibit similar mechanisms of action. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
KX2-391Src kinase and tubulin inhibitorMore potent than KX2-361; used in advanced cancer models
TirbanibulinTubulin polymerization inhibitorPrimarily focused on tubulin; less effective against Src
DasatinibSrc/Abl inhibitorBroader spectrum of kinase inhibition; higher toxicity profile
PaclitaxelTubulin stabilizerDifferent mechanism; primarily used for breast cancer treatment

KX2-361's unique combination of activities targeting both Src kinase and tubulin polymerization distinguishes it from these similar compounds, potentially offering enhanced therapeutic benefits in oncology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

405.18525518 g/mol

Monoisotopic Mass

405.18525518 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RVW387BA9U

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Dates

Modify: 2023-07-15

Explore Compound Types